![molecular formula C17H12N4O2S B2824367 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide CAS No. 312917-54-7](/img/structure/B2824367.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized compounds were found to be in good agreement with elemental and spectral data .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique
Antitumor Activity
Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide, have shown promise as antitumor agents. Research indicates that these compounds exhibit cytotoxic effects on cancer cells, making them potential candidates for cancer therapy . Further studies are needed to elucidate their precise mechanisms of action and optimize their efficacy.
Antimicrobial Properties
The benzothiazole nucleus possesses antimicrobial activity. Specifically, derivatives of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide have been evaluated for their effectiveness against bacterial and fungal infections. These compounds may serve as leads for developing novel antimicrobial agents .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Benzothiazole derivatives, including our compound of interest, have demonstrated anti-inflammatory properties. These molecules could potentially be explored as therapeutic agents for managing inflammatory conditions .
Anticonvulsant Potential
Some benzothiazole derivatives exhibit anticonvulsant activity. While more research is needed, these compounds may hold promise in the treatment of epilepsy and related disorders .
Antidiabetic Properties
The benzothiazole scaffold has been investigated for its antidiabetic effects. N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide derivatives may impact glucose metabolism and insulin sensitivity, making them relevant in the context of diabetes research .
COX-1 Inhibition
Although not directly related to the compound, it’s worth noting that some benzothiazole derivatives exhibit weak COX-1 inhibitory activity. COX-1 (cyclooxygenase-1) is an enzyme involved in inflammation and pain pathways. Further studies could explore the potential of our compound in this context .
Mécanisme D'action
Target of Action
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide, also known as 4-CYANO-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall weakening and potentially cell death
Result of Action
The primary result of the action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the mycobacterial cell wall, potentially leading to cell death .
Safety and Hazards
The safety and hazards associated with “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” are not specified in the search results. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.
Orientations Futures
The future directions for research on “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” could involve further exploration of its potential biological activities, such as its urease inhibitory activity . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, and chemical reactions.
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10(22)19-13-6-7-14-15(8-13)24-17(20-14)21-16(23)12-4-2-11(9-18)3-5-12/h2-8H,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALFQVJCWAMYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.